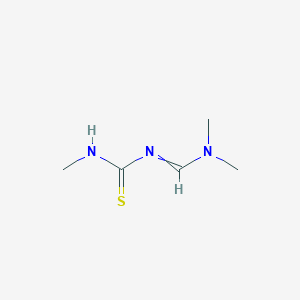

1-(Dimethylaminomethylidene)-3-methylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylaminomethylidene)-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c1-6-5(9)7-4-8(2)3/h4H,1-3H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYKSGDJIQPHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Conformation in 1 Dimethylaminomethylidene 3 Methylthiourea and Its Derivatives

Advanced Spectroscopic Characterization for Structural Assignment

Spectroscopic techniques are fundamental in determining the molecular structure of 1-(Dimethylaminomethylidene)-3-methylthiourea, providing insights into its connectivity, configuration, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the configuration and conformation of thiourea (B124793) derivatives in solution. mdpi.com For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The N,N-dimethyl group would likely appear as a singlet, though restricted rotation around the C-N bond could potentially lead to two separate singlets. The methylidene proton (=CH) would appear as a singlet, and the N-methyl group would also produce a singlet. The N-H proton of the thiourea moiety is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The E/Z isomerism around the C=N double bond significantly influences the chemical shifts of nearby protons. Nuclear Overhauser Effect (NOE) experiments can be employed to establish the spatial proximity between the methylidene proton and the dimethylamino protons, thus confirming the configuration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom. The thiocarbonyl carbon (C=S) is particularly characteristic, appearing significantly downfield (typically in the 170-185 ppm range for similar compounds). nih.gov Other expected signals include those for the methylidene carbon (=CH), the carbons of the N,N-dimethyl groups, and the N-methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH ₃ | ~2.9 - 3.2 | ~30 - 35 |

| N(C H₃)₂ | ~3.0 - 3.3 | ~38 - 45 |

| =C H | ~7.5 - 8.5 | ~155 - 165 |

| NH | ~8.0 - 10.0 (broad) | - |

| C =S | - | ~180 - 185 |

Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the functional groups and bonding within the molecule. The IR spectrum of this compound would be characterized by several key absorption bands. mdpi.comnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | -NH- | 3100 - 3400 |

| C-H Stretch | -CH₃, =CH- | 2850 - 3000 |

| C=N Stretch | -N=CH- | 1640 - 1690 |

| N-H Bend | -NH- | 1500 - 1550 |

| C-N Stretch | Thioamide | 1250 - 1350 |

| C=S Stretch | Thioamide | 700 - 850 |

Mass spectrometry (MS) is used to determine the molecular weight and can reveal structural details through the analysis of fragmentation patterns. The molecular formula for this compound is C₅H₁₁N₃S, corresponding to a molecular weight of approximately 145.23 g/mol . An analogue with an ethyl group instead of a methyl group has a molecular weight of 159.26 g/mol . nih.gov

Under electron ionization (EI), the molecular ion peak [M]⁺• would be observed. The fragmentation pattern would likely involve characteristic cleavages. A common fragmentation pathway for thioureas involves the cleavage of the C-N bonds adjacent to the thiocarbonyl group. Expected fragments could arise from the loss of the dimethylaminomethylidene moiety or the methylamino group. Key fragment ions might include [CH₃NCS]⁺• and [(CH₃)₂N-CH=NH]⁺•, providing clear evidence for the compound's structure.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 145 | [C₅H₁₁N₃S]⁺• | (Molecular Ion) |

| 114 | [C₄H₈N₂S]⁺• | •CH₃ |

| 87 | [C₂H₅N₂S]⁺ | •N(CH₃)₂ |

| 73 | [CH₃NCS]⁺• | C₄H₈N₂ |

| 72 | [(CH₃)₂N-CH=N]⁺ | CH₃NS |

| 44 | [(CH₃)₂N]⁺ | C₃H₅N₂S |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related thiourea derivatives allows for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov

Thiourea derivatives frequently form hydrogen-bonded dimers in the solid state, utilizing the N-H proton as a donor and the sulfur atom of the thiocarbonyl group as an acceptor (N-H···S). nih.gov This interaction often results in a centrosymmetric R²₂(8) ring motif. The planarity of the thiourea backbone is a common feature, although substituents can cause some torsion. The dimethylaminomethylidene portion of the molecule is also expected to be largely planar due to conjugation. The crystal packing would be further stabilized by weaker C-H···S or C-H···N interactions, leading to a well-defined three-dimensional supramolecular architecture.

Table 4: Typical Bond Lengths and Angles for the Thiourea Core from Related Crystal Structures

| Parameter | Typical Value |

| C=S Bond Length | 1.68 - 1.72 Å |

| C-N Bond Length | 1.32 - 1.36 Å |

| N-C-N Bond Angle | 115 - 120° |

| N-C-S Bond Angle | 120 - 125° |

Conformational Analysis and Tautomeric Equilibrium Studies of Thiourea Moieties

The thiourea moiety is central to the conformational and tautomeric possibilities of the molecule. mdpi.com

Conformational Analysis: Rotation around the C-N single bonds within the thiourea core gives rise to different conformers. For N,N'-disubstituted thioureas, three main planar conformations are possible: syn-syn, syn-anti, and anti-anti, referring to the orientation of the substituents relative to the C=S bond. The relative stability of these conformers is influenced by steric hindrance and intramolecular hydrogen bonding. nih.gov For this compound, the conformation will be determined by the interplay between the methyl group and the larger dimethylaminomethylidene substituent.

Tautomeric Equilibrium: Thiourea and its derivatives can exist in a tautomeric equilibrium between the thione (amide) form and the thiol (imidic acid) form. iosrjournals.org

In most cases, the thione form (left) is overwhelmingly favored in both solution and the solid state. However, the position of the equilibrium can be influenced by factors such as solvent, temperature, and the electronic nature of the substituents. The presence of the thiol tautomer, even in small amounts, can be significant for the molecule's reactivity and its ability to coordinate with metal ions. Spectroscopic studies, particularly NMR and IR, can provide evidence for the presence of the minor thiol tautomer under specific conditions. iosrjournals.org

Computational and Theoretical Investigations of 1 Dimethylaminomethylidene 3 Methylthiourea and Its Analogues

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure of 1-(Dimethylaminomethylidene)-3-methylthiourea and its analogues, which in turn helps predict their reactivity.

DFT methods, particularly with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G(d,p), are frequently used to optimize the molecular geometry of thiourea (B124793) derivatives, determining their most stable three-dimensional conformation. scichemj.orgms4sub.com These calculations yield crucial electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Furthermore, these methods are used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electrophilic and nucleophilic sites. ms4sub.com This information is vital for predicting how the molecule will interact with biological targets and other reagents. Conceptual DFT also allows for the calculation of reactivity descriptors that quantify a molecule's response to accepting or donating electrons, providing a deeper understanding of its reaction mechanisms. ms4sub.comresearchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance | Typical Method |

| Optimized Geometry | Determines the most stable 3D structure of the molecule. | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | DFT, Ab Initio |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | DFT |

| Partial Atomic Charges | Quantifies electron distribution among atoms, crucial for interaction studies. | NPA, CM5, Hirschfeld |

| Global Reactivity Descriptors | Predicts overall reactivity (e.g., electrophilicity, chemical potential). | Conceptual DFT |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. undip.ac.id For this compound and its analogues, docking simulations are essential for identifying potential biological targets and elucidating their mechanism of action at a molecular level.

The process involves preparing the 3D structures of the ligand and the target protein, often obtained from crystallographic databases (PDB). Software like AutoDock Vina or OEDocking is then used to explore possible binding poses of the ligand within the active site of the protein. researchgate.netresearchgate.net The simulations score these poses based on binding affinity (or binding energy), with lower energy values indicating more favorable interactions. researchgate.netresearchgate.net

Studies on various thiourea derivatives have used docking to predict their inhibitory potential against a range of targets, including protein kinases, DNA gyrase, and Sirtuin-1 (SIRT1). researchgate.netresearchgate.netnih.gov The results not only rank compounds by their binding affinity but also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. researchgate.net This information is invaluable for understanding the structural basis of the compound's activity.

Table 2: Example Molecular Docking Studies on Thiourea Analogues

| Thiourea Analogue | Protein Target | Software | Key Finding (Binding Energy) | Reference |

| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | SIRT1 (PDB ID: 4I5I) | MGLTools 1.5.6 | -9.29 kcal/mol | researchgate.net |

| Naproxen-Thiourea Derivatives | EGFR, AKT2, VEGFR1 | AutoDock Vina | High potential for inhibition | researchgate.net |

| 1-allyl-3-benzoylthiourea analogues | DNA gyrase B (PDB: 1KZN) | Not Specified | Good affinity to the receptor | nih.gov |

| Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) | Ribonucleotide reductase | AutoDockTools 1.5.6 | -7.76 kcal/mol | researchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Compound-Target Systems

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. researchgate.netresearcher.life MD simulations are used to assess the stability of the ligand-receptor complexes predicted by docking and to study their behavior in a more realistic, solvated environment. researchgate.netmdpi.com

Starting from the best-docked pose, the system (protein-ligand complex in a water box) is simulated for a specific duration, typically nanoseconds. researchgate.netnih.gov The trajectory from the simulation is then analyzed to evaluate the stability of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. mdpi.comresearchgate.net

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. researchgate.netresearchgate.net

MD simulations on thiourea derivative-protein complexes have been used to confirm the stability of interactions predicted by docking, showing that the key hydrogen bonds and hydrophobic contacts are maintained throughout the simulation. researchgate.netnih.gov This provides greater confidence in the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Thiourea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comnih.gov For thiourea derivatives, QSAR studies are instrumental in understanding which structural features are crucial for their therapeutic effects, such as anticancer or antiviral activity. nih.govsciencepublishinggroup.com

In a QSAR study, various molecular descriptors are calculated for a set of thiourea analogues with known biological activities. These descriptors quantify physicochemical properties like hydrophobicity (LogP), electronic effects, and steric parameters. scichemj.orgnih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. scichemj.orgnih.gov

A robust QSAR model can:

Identify the key molecular properties that govern the biological activity. For example, studies have shown that the anti-HCV activity of some thiourea derivatives is significantly correlated with their hydrophobic properties. nih.gov

Predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Guide the rational design of more potent analogues by indicating how modifications to the molecular structure might enhance activity. nih.gov

QSPR models are similar but relate chemical structure to physical properties rather than biological activity.

In Silico Studies of Molecular Stability and Conformational Preferences

Understanding a molecule's intrinsic stability and the different shapes (conformations) it can adopt is crucial, as these factors directly influence its ability to bind to a biological target. In silico methods are used to explore the conformational landscape of this compound and its analogues.

Quantum chemical calculations, as described in section 4.1, are used to find the global minimum energy conformation, which represents the most stable structure of the molecule in a vacuum. ms4sub.com Molecular dynamics simulations can further explore conformational behavior in different environments, such as in solution, by simulating the molecule's movement over time and observing the different shapes it adopts. arxiv.orgresearchgate.net These studies help determine the flexibility of the molecule and the energy barriers between different conformations, which is essential for understanding how it might adapt its shape to fit into a receptor's binding site.

Analysis of Pharmacokinetic Parameters through Computational Methods (e.g., ADMET Predictions for Drug-Likeness)

For a compound to be a successful drug, it must not only be active against its target but also possess favorable pharmacokinetic properties. This includes its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. biorxiv.org

Numerous in silico tools and web servers, such as admetSAR, SwissADME, and pkCSM, are available to predict the ADMET profile of compounds like this compound from their molecular structure. researchgate.netuobaghdad.edu.iqnih.gov These platforms use models built from large datasets of experimental data to predict a wide range of properties. scbdd.comd-nb.info

Table 3: Common ADMET Parameters Predicted by In Silico Methods

| Category | Parameter | Importance |

| Drug-Likeness | Lipinski's Rule of Five | Assesses if a compound has properties that would make it a likely orally active drug. researchgate.net |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent to which a drug is absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Penetration | Indicates whether a compound can cross into the brain, which is crucial for CNS-acting drugs. | |

| Distribution | Plasma Protein Binding (PPB) | Affects the amount of free drug available to act on its target. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |

| Toxicity | Mutagenicity (Ames test) | Assesses the potential of a compound to cause genetic mutations. nih.gov |

| Hepatotoxicity | Predicts the risk of drug-induced liver injury. nih.gov |

Computational studies on thiourea derivatives have utilized these tools to evaluate their potential as drug candidates, flagging potential liabilities such as mutagenicity or poor absorption early in the design phase. researchgate.netnih.govnih.gov

Ligand Design and Coordination Modes in Thiourea-Metal Complexes

The design of thiourea-based ligands is predicated on their flexible and varied coordinating abilities. basjsci.edu.iq The presence of multiple potential donor sites within the thiourea backbone allows for several modes of binding to a metal center. mdpi.com This versatility is a key reason for the extensive investigation into their complexation behavior. basjsci.edu.iqrdd.edu.iq

Thiourea derivatives are known to act as versatile ligands capable of coordinating to metal ions in several fashions. rdd.edu.iq The most common mode is as a neutral monodentate ligand, where coordination occurs through the soft sulfur atom of the thiocarbonyl (C=S) group. materialsciencejournal.orgmdpi.com This is particularly prevalent in complexes with soft metal ions.

However, under certain conditions, these ligands can exhibit bidentate coordination. mdpi.com This often involves the deprotonation of one of the N-H protons, allowing the ligand to chelate to the metal center through both a sulfur and a nitrogen atom, forming a stable ring structure. mdpi.comstackexchange.com For instance, in a basic medium, a thiourea ligand can deprotonate and bind in a bidentate S,N-fashion, whereas in a neutral medium, it may coordinate only through the sulfur atom. mdpi.com Some derivatives, particularly those with additional functional groups like acyl or pyridyl moieties, can act as bidentate or even polydentate ligands without deprotonation, utilizing other available donor atoms. basjsci.edu.iqrdd.edu.iqmdpi.comcardiff.ac.uk

The potential coordination modes for thiourea ligands are summarized below:

| Coordination Mode | Donor Atoms | Description |

| Neutral Monodentate | S | The ligand coordinates through the sulfur atom of the C=S group. |

| Anionic Monodentate | S | The ligand is deprotonated but still coordinates only through the sulfur atom. mdpi.com |

| Bidentate Chelating | S, N or S, O | The ligand coordinates through the sulfur and a nitrogen atom (often after deprotonation) or through sulfur and an oxygen atom from a substituent (e.g., an acyl group). mdpi.comresearchgate.net |

| Bridging | S, S or S, N | The ligand bridges two metal centers, coordinating through its sulfur atom to both or through sulfur to one and nitrogen to the other. mdpi.com |

Thiourea and its derivatives are classic examples of ambidentate ligands because they possess more than one potential coordinating atom. researchgate.net The primary donor sites are the soft sulfur atom and the harder nitrogen atoms of the amine groups. materialsciencejournal.org This duality allows for the possibility of linkage isomerism , where the ligand can bind to a metal center through different atoms, resulting in distinct chemical isomers. While coordination through sulfur is most common, binding through nitrogen is also observed, particularly with harder metal ions or when the sulfur atom is sterically hindered. researchgate.net The specific isomer formed can be influenced by factors such as the nature of the metal ion, the solvent, and the steric and electronic properties of the substituents on the thiourea ligand. researchgate.net

The preference for either sulfur or nitrogen coordination in thiourea complexes is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. The sulfur atom, being larger and more polarizable, is a "soft" donor. It preferentially binds to "soft" metal ions like Platinum(II), Silver(I), and Gold(I). mdpi.comuu.nl Conversely, the nitrogen atoms are "harder" donors and would be expected to coordinate more strongly to "hard" metal ions.

In the vast majority of reported transition metal complexes, thiourea ligands coordinate through the sulfur atom. mdpi.commdpi.comresearchgate.net This preference is due to the high affinity of the soft sulfur donor for the d-block metals, which are generally soft or borderline acids. mdpi.com Even in cases where nitrogen coordination is possible, sulfur donation is often electronically and sterically favored. Coordination through nitrogen is less common but can occur, especially in N-substituted thioureas where electronic effects might enhance the basicity of the nitrogen atom. researchgate.net

Synthesis and Characterization of Metal Complexes involving Thiourea Ligands

The synthesis of metal complexes with thiourea ligands is typically straightforward, often involving the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. jocpr.comjocpr.com The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Thiourea derivatives readily form stable complexes with a variety of transition metals.

Platinum(II): Platinum(II) complexes are often synthesized by reacting a Pt(II) precursor, like K₂PtCl₄, with the thiourea ligand. mdpi.comwaikato.ac.nz Depending on the reaction conditions and the ligand's substituents, both monodentate (via sulfur) and bidentate (via S,N or S,O) coordination modes can be achieved. mdpi.comresearchgate.net

Ruthenium(II): Ruthenium(II)-arene complexes of thiourea derivatives have been prepared by reacting [Ru(η⁶-arene)Cl₂]₂ dimers with the corresponding ligand. mdpi.comnih.gov These complexes typically feature the thiourea coordinating as a monodentate S-donor ligand. mdpi.com

Copper(II): Copper(II) complexes can be prepared by reacting a Cu(II) salt, such as copper(II) chloride, with the thiourea ligand in a solvent like ethanol. jocpr.comisca.me The resulting complexes often feature coordination through both sulfur and oxygen (from substituents) or exclusively through sulfur. jocpr.comisca.me

Silver(I) and Gold(I): As soft metal ions, Ag(I) and Au(I) have a high affinity for the soft sulfur donor of thiourea ligands. mdpi.comnih.gov Complexes are typically formed by reacting a silver or gold salt (e.g., [Ag(OTf)(PPh₃)] or [AuCl(tht)]) with the thiourea derivative. mdpi.comnih.gov These metals often form linear complexes where the metal is coordinated to one or two thiourea ligands through their sulfur atoms. researchgate.netnih.gov

The structures of newly synthesized metal-thiourea complexes are confirmed through various analytical methods.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. Upon complexation via the sulfur atom, a decrease in the frequency of the ν(C=S) stretching vibration is typically observed, while the ν(C-N) stretching frequency may increase. mdpi.com This is due to the weakening of the C=S double bond character and an increase in the C-N double bond character upon donation of electron density from the sulfur atom to the metal. If coordination involves deprotonation of an N-H group, the corresponding ν(N-H) stretching band will disappear from the spectrum. mdpi.comjocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their complexes in solution. Coordination to a metal center causes changes in the chemical environment of the ligand's nuclei, leading to shifts in their resonance signals. mdpi.comnih.gov For instance, the signal for the proton of the N-H group often shifts downfield upon coordination through the sulfur atom. mdpi.com The most significant change in the ¹³C NMR spectrum is often the downfield shift of the C=S carbon signal upon S-coordination. mdpi.comnih.gov In cases involving phosphine (B1218219) co-ligands, ³¹P NMR is also highly informative. mdpi.comnih.gov

Table of Representative Crystallographic Data for a Ruthenium-Thiourea Complex

The following data for [chlorido(η⁶-p-cymene)(imidazolidine-2-thione)(triphenylphosphine)ruthenium(II)] hexafluorophosphate (B91526) illustrates typical bond lengths observed in a monodentate S-coordinated thiourea complex. mdpi.comnih.gov

| Bond | Bond Length (Å) |

| Ru–S | 2.399 |

| C=S | 1.720 |

| Ru–Cl | 2.415 |

| Ru–P | 2.369 |

Data sourced from studies on a representative Ruthenium(II) complex with a heterocyclic thiourea derivative. mdpi.comnih.gov

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| Thiourea | Thiourea |

| This compound | This compound |

| Platinum(II) | Platinum(II) |

| Ruthenium(II) | Ruthenium(II) |

| Copper(II) | Copper(II) |

| Silver(I) | Silver(I) |

| Gold(I) | Gold(I) |

| Imidazolidine-2-thione | Imidazolidine-2-thione |

| Triphenylphosphine | Triphenylphosphine |

Chelation Effects and Stability Constants of Thiourea Coordination Compounds

The stability of a metal complex in solution is a critical parameter that dictates its utility in various applications. This stability is quantitatively expressed by the stability constant (or formation constant, K), with higher values indicating a greater propensity for the complex to form and persist. fiveable.mebeloit.edu When a ligand binds to a metal ion through two or more donor atoms, forming a ring structure, it is known as a chelating ligand, and the resulting complex is called a chelate. The "chelate effect" refers to the observation that complexes of chelating ligands are significantly more stable than analogous complexes with monodentate ligands. libretexts.orgchemguide.co.uk This enhanced stability is primarily attributed to a favorable entropy change upon chelation. fiveable.mechemguide.co.uk

For thiourea derivatives like this compound, which have the potential to act as bidentate ligands by coordinating through both a sulfur and a nitrogen atom, the chelate effect is a crucial consideration. tandfonline.com The formation of a chelate ring would lead to a more stable metal complex compared to if the ligand were to coordinate only through its sulfur atom (monodentate).

The determination of stability constants for metal complexes is often carried out using potentiometric titration techniques, where the change in pH of a solution upon complex formation is monitored. asianpubs.org Spectrophotometric methods can also be employed. wordpress.com

To illustrate the chelate effect, consider a hypothetical comparison. A monodentate thiourea ligand (L') might form a complex with a metal ion (M) in a stepwise manner:

M + L' ⇌ ML' (log K₁) ML' + L' ⇌ ML'₂ (log K₂)

A bidentate chelating thiourea ligand (L-L) would form a complex in a single step:

M + L-L ⇌ M(L-L) (log K₁)

The following interactive table presents representative stability constants (log β) for some metal complexes with other thiourea-related ligands to provide a general context for the magnitude of these values. It is important to note that these are for different ligands and under various experimental conditions, and are provided for illustrative purposes only.

| Metal Ion | Ligand | Log β |

| Cu(II) | 2-Amino-5-methoxybenzene thiol | 10.5 |

| Ni(II) | 2-Amino-5-methoxybenzene thiol | 8.5 |

| Co(II) | 2-Amino-5-methoxybenzene thiol | 7.8 |

| Fe(II) | 2-Amino-5-methoxybenzene thiol | 7.2 |

| Mn(II) | 2-Amino-5-methoxybenzene thiol | 5.8 |

Data sourced from a study on a related thiol ligand, illustrating typical stability trends. asianpubs.org

The Irving-Williams series, which describes the relative stabilities of complexes of divalent metal ions, is generally followed for thiourea complexes, with the stability order typically being Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.org

Theoretical Models of Metal-Ligand Bonding in Thiourea Complexes

To gain a deeper understanding of the nature of the interaction between metal ions and thiourea ligands, theoretical and computational models are employed. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, geometry, and bonding in these coordination compounds. nih.govresearchgate.net These studies provide insights that complement experimental findings from techniques like X-ray crystallography and spectroscopy.

For a ligand such as this compound, theoretical calculations can predict the preferred coordination mode (monodentate vs. bidentate), bond lengths, bond angles, and the distribution of electron density within the complex. mdpi.com

Molecular Orbital Theory (MOT): At its core, the bonding in transition metal complexes can be described by Molecular Orbital Theory. dalalinstitute.com This model considers the overlap of metal and ligand orbitals to form bonding, anti-bonding, and sometimes non-bonding molecular orbitals. The valence orbitals of the metal ion (typically d, s, and p orbitals) interact with the appropriate symmetry-adapted linear combinations of ligand donor orbitals. youtube.com In the case of thiourea ligands, the primary donor orbital for monodentate coordination is a lone pair on the sulfur atom. nih.gov For bidentate chelation, a nitrogen lone pair orbital would also be involved. The strength and nature of the resulting metal-ligand bond depend on the energy matching and the extent of overlap between the metal and ligand orbitals.

Density Functional Theory (DFT) Calculations: DFT studies on thiourea-metal complexes typically involve geometry optimization to find the most stable structure. researchgate.net From these calculations, several key parameters can be derived:

Bonding Energy: The strength of the metal-ligand bond can be quantified.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs. researchgate.net It can reveal the extent of charge transfer from the ligand to the metal and the nature of the orbitals involved in the coordination bond (e.g., σ-donation from the ligand to the metal). scilit.com

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules can be used to analyze the electron density topology and characterize the nature of the metal-ligand interaction (e.g., whether it is predominantly ionic or covalent). nih.gov

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the reactivity of the complex. nih.gov In thiourea complexes, the HOMO is often localized on the ligand, particularly the sulfur atom, indicating its role as the primary electron donor. nih.gov The LUMO is typically centered on the metal ion.

Theoretical studies on various thiourea derivatives have shown that the sulfur atom acts as a soft donor, readily forming covalent bonds with soft metal ions. nih.gov The nitrogen atoms are harder donors. DFT calculations have been used to rationalize the preference of certain thiourea ligands for specific coordination modes and to explain the shifts in vibrational frequencies (e.g., the C=S stretching frequency in IR spectra) upon coordination. mdpi.com While specific theoretical studies on this compound are not prevalent, the established computational methodologies applied to analogous systems provide a robust framework for understanding its bonding characteristics upon complexation.

Table of Compounds

Catalytic Applications and Mechanistic Studies of 1 Dimethylaminomethylidene 3 Methylthiourea and Its Complexes

Organocatalysis by Thiourea-based Systems

Thiourea (B124793) organocatalysis leverages the capacity of the thiourea moiety to form double hydrogen bonds with substrates, thereby activating them toward nucleophilic attack. rsc.org This mode of activation is central to its application in a variety of organic transformations. Bifunctional thiourea catalysts, which incorporate both a hydrogen-bond donating thiourea group and a Brønsted or Lewis basic site (such as an amine), are particularly effective. rsc.orgrsc.org This dual-activation strategy allows for the simultaneous activation of both the electrophile and the nucleophile, leading to enhanced reaction rates and high levels of stereocontrol. rsc.org

Asymmetric Multicomponent Reactions (AMCRs) Facilitated by Thiourea Organocatalysts

Asymmetric multicomponent reactions (AMCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step from three or more starting materials. rsc.orgmdpi.com Thiourea-based organocatalysts have proven to be exceptionally well-suited for promoting such reactions with high enantioselectivity. rsc.orgrsc.org The ability of chiral bifunctional thiourea catalysts to organize multiple reactants within a chiral environment is key to their success. rsc.org

For instance, in the asymmetric Biginelli reaction, a chiral thiourea-amine organocatalyst can effectively catalyze the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea to produce chiral 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with high yields and enantiomeric excess. rsc.org The thiourea moiety activates the aldehyde electrophile, while the amine base activates the β-ketoester nucleophile, guiding the stereochemical outcome of the reaction. rsc.org The application of thiourea organocatalysts has been extended to a wide range of other AMCRs, demonstrating their versatility in synthesizing structurally diverse and biologically relevant molecules. researchgate.net

| Reaction Type | Catalyst Type | Substrates | Product Type | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Biginelli Reaction | Bifunctional Thiourea-Amine | Aldehydes, β-Ketoesters, Ureas | Dihydropyrimidinones | 51-93 | up to >99 | rsc.org |

| Mannich Reaction | Bifunctional Thiourea-Amine | Aldehydes, Amines, Ketones | β-Amino Carbonyls | High | High | acs.org |

| Strecker Reaction | Thiourea Derivative | Imines, Cyanide Source | α-Amino Nitriles | Good | High | acs.org |

| Petasis Reaction | Chiral Thiourea | Aldehydes, Amines, Organoboron Reagents | Substituted Amines | Good | High | researchgate.net |

Role of Hydrogen Bonding Activation in Organocatalytic Cycles

The fundamental principle behind thiourea organocatalysis is activation via hydrogen bonding. wikipedia.org The two N-H protons of the thiourea group can form a bidentate, clamp-like interaction with hydrogen-bond accepting functional groups, such as carbonyls, imines, and nitro groups. wikipedia.org This interaction polarizes the electrophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and making it more susceptible to nucleophilic attack. researchgate.net Quantum chemical analyses have shown that thioureas are generally stronger hydrogen-bond donors than their urea counterparts, a phenomenon attributed to the steric size of the sulfur atom. wikipedia.org

In bifunctional systems, this electrophile activation occurs in concert with nucleophile activation by the basic moiety of the catalyst. ibm.com For example, a tertiary amine group on the catalyst can deprotonate a pro-nucleophile, increasing its HOMO (Highest Occupied Molecular Orbital) energy and reactivity. rsc.org This synergistic dual activation is crucial for achieving high efficiency and stereoselectivity. rsc.org The non-covalent nature of these interactions ensures that product inhibition is often minimal, allowing for low catalyst loadings. wikipedia.org Furthermore, these catalysts are typically bench-stable, metal-free, and can function under mild, nearly neutral conditions, making them attractive from a green chemistry perspective. wikipedia.org

Metal-Thiourea Complexes in Homogeneous Catalysis

Thiourea derivatives are versatile ligands in coordination chemistry, capable of binding to a variety of metal centers through their sulfur or nitrogen atoms. nih.govmdpi.com The resulting metal-thiourea complexes have found significant applications in homogeneous catalysis, where the electronic and steric properties of the thiourea ligand can be tuned to control the activity and selectivity of the metal catalyst. nih.govresearchgate.net

Applications in Enantioselective Catalysis (e.g., Asymmetric Transfer Hydrogenation)

Chiral metal-thiourea complexes are effective catalysts for a range of enantioselective transformations. nih.gov A notable example is the asymmetric transfer hydrogenation (ATH) of unsaturated compounds like nitroolefins and imines. nih.govresearchgate.net In these reactions, a hydrogen source, such as Hantzsch ester or isopropanol, transfers hydrogen to the substrate under the direction of the chiral catalyst.

Thiourea-based ligands derived from amino acids have been successfully employed in the ATH of nitroolefins, affording the corresponding chiral nitroalkanes in high yields and enantiomeric excess. nih.gov The thiourea moiety is believed to play a crucial role in binding the substrate and controlling its orientation within the catalyst's chiral pocket during the hydride transfer step. nih.gov Iron catalysts bearing acyl thiourea ligands have also been developed for the transfer hydrogenation of various carbonyl compounds. nih.gov The modular nature of thiourea ligands allows for systematic tuning of the catalyst structure to optimize performance for specific substrates. nih.gov

| Reaction Type | Metal/Ligand System | Substrate | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Amino acid-derived thiourea | Nitroolefins | Chiral Nitroalkanes | up to 99 | up to 86 | nih.gov |

| Transfer Hydrogenation | Fe(II) / Acyl thiourea on silica | Ketones | Alcohols | Good | N/A | nih.gov |

| Asymmetric Hydrogenation | Rh / Chiral ferrocenyl bis-phosphine thiourea | Nitroalkenes | Chiral Nitroalkanes | High | High | nih.gov |

| Cationic Polycyclization | Chiral Thiourea | Hydroxylactams | Polycyclic products | Good | High | researchgate.net |

Utility in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. longdom.orgwikipedia.org Thiourea derivatives can serve as effective supporting ligands for metals like palladium, nickel, and copper in these processes. uni-tuebingen.debenthamscience.com The sulfur donor atom of the thiourea can coordinate to the metal center, influencing its electronic properties and stabilizing reactive intermediates in the catalytic cycle. mdpi.com

While the use of 1-(Dimethylaminomethylidene)-3-methylthiourea itself is not widely documented in this specific context, the broader class of thiourea ligands has been incorporated into catalytic systems for reactions such as Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N, C-O), and C-S coupling. longdom.orguni-tuebingen.de The development of supported transition metal catalysts, where the metal-thiourea complex is immobilized on a solid support, offers advantages in terms of catalyst separation and recycling, aligning with the principles of sustainable chemistry. benthamscience.com The versatility of thiourea ligands continues to inspire the design of new catalysts for challenging cross-coupling transformations. nih.gov

Mechanistic Investigations of Catalytic Pathways and Transition States

A deep understanding of reaction mechanisms is critical for the rational design and optimization of catalysts. A variety of experimental and computational techniques have been employed to elucidate the catalytic pathways of thiourea-based systems. researchgate.netnih.gov These methods include kinetic analyses, in-situ spectroscopic studies (e.g., NMR, IR), and density functional theory (DFT) calculations. researchgate.netnih.gov

These investigations have provided strong evidence for the dual hydrogen-bonding activation model in organocatalysis. researchgate.net Computational studies have been used to model the transition states of various reactions, revealing how the catalyst preorganizes the substrates and stabilizes developing charges. researchgate.netresearchgate.net For example, in the Diels-Alder reaction, the thiourea catalyst activates the dienophile and stabilizes the partial negative charge on the carbonyl oxygen in the transition state. researchgate.net In some cases, mechanistic studies have uncovered unexpected reaction pathways, such as a thiourea catalyst acting as a nucleophile itself or functioning as an asymmetric Brønsted acid. researchgate.netnih.gov For metal-catalyzed reactions, mechanistic studies help to clarify the role of the thiourea ligand in the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. uni-tuebingen.de This detailed insight into transition states and catalytic intermediates is invaluable for developing next-generation catalysts with improved activity and selectivity. nih.gov

Development of Recyclable and Sustainable Catalytic Systems

One of the primary methods for creating recyclable catalysts is through immobilization on solid supports. This heterogenization strategy facilitates easy separation of the catalyst from the reaction mixture, typically through simple filtration. While specific studies on the immobilization of this compound are not extensively documented in publicly available research, the broader class of thiourea derivatives has been successfully supported on various materials. These include polymers, silica, and magnetic nanoparticles, leading to robust and reusable catalytic systems.

Another innovative approach involves the use of "phase-tagged" catalysts. In this method, the catalyst is modified with a functional group that allows for its selective precipitation or extraction from the reaction mixture. For instance, attaching a hydrophobic anchor to a thiourea-based organocatalyst can render it soluble in less polar organic solvents used for the reaction, but insoluble in highly polar solvents, enabling its recovery through precipitation and filtration. researchgate.net This strategy combines the advantages of homogeneous catalysis, such as high activity and selectivity, with the ease of separation characteristic of heterogeneous catalysis.

The development of metal-organic frameworks (MOFs) has also opened new avenues for creating recyclable thiourea-based catalysts. nih.gov These highly porous materials can serve as excellent hosts for catalytically active species, including thiourea derivatives or their metal complexes. The well-defined structure and high surface area of MOFs can enhance catalytic efficiency, while their solid nature ensures straightforward recovery and reuse. For example, a triazine-aminopyridine-modified MIL-101(Cr) MOF has been used to immobilize nickel nanoparticles for the synthesis of thiourea derivatives, with the catalyst being recyclable for several consecutive runs. nih.gov

Furthermore, the design of bifunctional thiourea catalysts that can operate in aqueous media represents a significant step towards greener and more sustainable catalytic processes. acs.org Water is an environmentally benign solvent, and developing catalysts that are effective and stable in aqueous conditions is a major goal in green chemistry. The reusability of such catalysts in the aqueous phase has been demonstrated, further enhancing their sustainability profile. acs.org

Detailed research findings on the recyclability of various thiourea-based catalytic systems are summarized in the tables below. It is important to note that while these findings showcase the potential for developing recyclable catalysts based on the thiourea scaffold, direct experimental data for this compound in such systems is not currently available in the cited literature.

| Catalyst System | Reaction Type | Recovery Method | Number of Cycles | Final Yield/Activity |

| Hydrophobic Anchor-Tagged Amino Thiourea researchgate.net | Asymmetric Reactions | Precipitation with Polar Solvent | Not specified | Comparable to parent catalyst |

| Thiourea supported on Sulfonylpolystyrene Resins researchgate.net | Nitro-Michael Addition | Filtration | At least 4 | Not specified |

| Fluorous Thiourea Organocatalyst researchgate.net | Michael Addition | Filtration | Not specified | No significant loss of activity |

| Thiourea supported Copper(I) Chloride researchgate.net | Azide–Alkyne Cycloaddition | Not specified | Up to 10 | Negligible loss of activity |

| Thiourea in Aqueous Medium acs.org | Synthesis of Benzothiazoles | Use of filtered aqueous solution | 5 | No significant loss of activity |

| Ni nanoparticles on modified MIL-101(Cr) MOF nih.gov | Synthesis of Thiourea Derivatives | Centrifugation | 6 | Maintained high reactivity |

Table 1: Recyclability of Various Thiourea-Based Catalytic Systems

The data presented in these tables underscore the significant progress made in rendering thiourea-based catalysts recyclable and sustainable. The diverse strategies employed, from immobilization on solid supports to the use of novel solvent systems, highlight the versatility of the thiourea framework in the design of environmentally friendly catalytic processes. Future research will likely focus on applying these principles to a wider range of thiourea derivatives, including this compound, to fully realize their potential in sustainable chemistry.

Structure Activity Relationship Sar Studies and Molecular Mechanism Elucidation for Thiourea Derivatives

Investigation of Molecular Interactions with Biological Targets

Understanding how thiourea (B124793) derivatives interact with their biological targets at a molecular level is paramount for the development of effective therapeutic agents. The core structure, with its nitrogen and sulfur atoms, provides a framework for hydrogen bonding and complementary binding with various enzymes and receptors. nih.gov

Sirtuin-1 (SIRT1): Thiourea derivatives have emerged as a promising class of isoform-selective sirtuin inhibitors. These compounds often exhibit nanomolar potency and improved drug-like characteristics. Their mechanism of inhibition is frequently tied to interactions within the NAD+ binding pocket of the enzyme, a key cofactor for sirtuin activity.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: In the context of EGFR inhibition, the thiourea moiety often plays a crucial role in binding to the ATP-binding site of the kinase domain. By occupying this site, these inhibitors prevent the phosphorylation of EGFR, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival in cancer.

Urease: Thiourea derivatives are well-documented inhibitors of urease, an enzyme implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibitory mechanism often involves the interaction of the thiourea sulfur atom with the nickel ions in the enzyme's active site. This coordination disrupts the catalytic activity of urease, preventing the hydrolysis of urea (B33335). The primary thiourea subunit is often essential for penetrating the active site and interacting with these key metallic and amino acid residues. nih.gov

The identification of key binding sites and the essential pharmacophoric features of thiourea derivatives is crucial for designing potent and selective inhibitors.

Hydrogen Bonding: The NH groups of the thiourea core are critical hydrogen bond donors, forming interactions with key amino acid residues in the target protein's active site.

Sulfur Atom Interactions: The sulfur atom can act as a hydrogen bond acceptor or coordinate with metal ions, as seen in urease inhibition. acs.org

Aromatic and Heterocyclic Scaffolds: The substituents on the thiourea nitrogen atoms significantly influence binding. Aromatic rings can engage in π-π stacking interactions, while heterocyclic moieties can introduce additional hydrogen bonding opportunities and improve specificity. biointerfaceresearch.com

For instance, in the design of VEGFR-2 inhibitors, a key strategy involves a planar heteroaromatic ring that interacts with Cys917 in the ATP-binding site, a central aromatic spacer, and a pharmacophore with hydrogen bond donors and acceptors (like thiourea) that interact with Glu883 and Asp1044. biointerfaceresearch.com

The nature and position of substituents on the thiourea scaffold are critical determinants of binding affinity and selectivity.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro or halogen moieties, can increase the acidity of the NH protons, thereby strengthening hydrogen bond interactions with the target protein. biointerfaceresearch.com This can lead to enhanced inhibitory activity.

Electron-Donating Groups: Conversely, electron-donating groups can modulate the electron density of the thiourea core and influence its interaction profile.

Steric Hindrance: The size and shape of the substituents can influence how the molecule fits into the binding pocket. Bulky groups may either enhance binding by filling a large hydrophobic pocket or decrease it due to steric clashes.

Research has shown that in some series of thiourea derivatives, electron-withdrawing substituents have a more pronounced positive effect on activity compared to electron-donating groups. rsc.org

Rational Design and Optimization of Thiourea-based Scaffolds for Specific Target Engagement

The rational design of thiourea-based inhibitors involves a systematic approach to optimize their interaction with a specific biological target. This process often begins with a lead compound, which is then modified to improve its potency, selectivity, and pharmacokinetic properties.

Key strategies in the rational design of thiourea derivatives include:

Scaffold Hopping: Replacing the core scaffold with a bioisosteric equivalent to explore new chemical space and improve properties.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then linking them together to create a more potent inhibitor.

Introduction of Functional Groups: Adding specific functional groups to enhance binding affinity and selectivity, as discussed in the substituent effects section. For example, the introduction of a piperazine ring has been shown to enhance the potency and selectivity of some thiourea derivatives. mdpi.com

Theoretical Approaches to Predicting Molecular Activity and Target Engagement

Computational methods are invaluable tools in the design and development of novel thiourea-based therapeutic agents. These theoretical approaches can predict the biological activity of compounds and provide insights into their interactions with target molecules, thus accelerating the drug discovery process.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. farmaciajournal.com It helps in understanding the binding mode of thiourea derivatives and in identifying key interactions with the target protein. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of the stability of the complex and the conformational changes that occur upon binding.

Quantum Chemical Computations: These methods, such as Density Functional Theory (DFT), can be used to study the electronic properties of thiourea derivatives, such as their molecular electrostatic potential and frontier molecular orbitals, which are important for their reactivity and interaction with biological targets. researchgate.netchemicaljournal.in

By integrating these theoretical approaches with experimental studies, researchers can gain a comprehensive understanding of the structure-activity relationships of thiourea derivatives and rationally design more effective and selective therapeutic agents.

Data Tables

Table 1: Inhibitory Activity of Selected Thiourea Derivatives against Urease

| Compound | Target Enzyme | IC50 (µM) | Reference |

| UP-1 | Urease | 1.55 ± 0.0288 | mdpi.com |

| UP-2 | Urease | 1.66 ± 0.0179 | mdpi.com |

| UP-3 | Urease | 1.69 ± 0.0162 | mdpi.com |

| Thiourea (Standard) | Urease | 0.97 ± 0.0371 | mdpi.com |

Table 2: Binding Parameters of Bis-Thiourea Derivatives with DNA

| Compound | Binding Constant (Kb) (M⁻¹) | Gibbs Free Energy (ΔG) (kcal/mol) | Reference |

| UP-1 | 1.2 x 10⁴ | -5.57 | nih.gov |

| UP-2 | 2.5 x 10⁴ | -6.00 | nih.gov |

| UP-3 | 5.0 x 10⁴ | -6.41 | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Dimethylaminomethylidene)-3-methylthiourea and its derivatives?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives like 1-(2,4-dichlorobenzoyl)-3-methylthiourea are synthesized by refluxing thiourea precursors with acyl chlorides in ethanol, using triethylamine as a base to neutralize HCl byproducts. Reaction conditions (e.g., 75°C for 7 hours under inert atmosphere) are critical for optimizing yields . Metal complexes (e.g., iron(III)) are formed by reacting the thiourea ligand with metal salts like FeCl₃·6H₂O in ethanol, with yields exceeding 97% under controlled stirring and temperature .

Q. What spectroscopic techniques are employed to characterize this compound and its derivatives?

- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C-NMR) confirms substituent positions and purity. Fourier-Transform Infrared (FT-IR) spectroscopy identifies thiourea C=S stretching (~1250–1350 cm⁻¹). UV-Vis spectroscopy monitors electronic transitions in metal complexes. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer: Thiourea derivatives exhibit anticancer potential by targeting enzymes like ribonucleotide reductase. For example, bis-thiourea–iron(III) complexes show binding affinities of -7.76 kcal/mol to 2EUD receptors, forming hydrogen bonds with residues like Arg 293 and Ser 217. These interactions suggest stability and specificity for cancer targets .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the stability of thiourea-metal complexes?

- Methodological Answer: MD parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) assess conformational stability over 50 ns simulations. For cobalt(III)-thiourea complexes, RMSD < 2 Å indicates stable binding, while radius of gyration (rGyr) and solvent-accessible surface area (SASA) evaluate structural compactness and solvent interactions .

Q. How do substituents (e.g., dimethylamino or dichlorobenzoyl groups) influence biological activity?

- Methodological Answer: Electron-withdrawing groups (e.g., dichlorobenzoyl) enhance ligand-metal coordination, improving anticancer activity. Computational docking reveals that dichlorobenzoyl derivatives achieve lower inhibition constants (2.11 µM) compared to unsubstituted analogs. Hydrophobic substituents improve membrane permeability, as seen in Caco2 values (~53.64%) .

Q. How can researchers address contradictions between toxicity profiles and therapeutic efficacy?

- Methodological Answer: While some thiourea-metal complexes show Ames test mutagenicity, their therapeutic index (e.g., IC₅₀ values < 40 µM against leukemia cells) may justify clinical exploration. Dose optimization and structural modifications (e.g., adding polar groups) can mitigate toxicity while retaining efficacy .

Q. What factors critically influence reaction yields in thiourea derivative synthesis?

- Methodological Answer: Key factors include:

- Catalyst selection: Triethylamine enhances nucleophilic substitution by scavenging HCl.

- Solvent choice: Ethanol balances solubility and reactivity for reflux conditions.

- Temperature control: Prolonged heating (>7 hours at 75°C) ensures complete ligand-metal coordination .

Q. Which computational tools are used to design thiourea-based anticancer agents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.